Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and incorporates both phenyl and isonicotinamidomethyl groups, which contribute to its distinct chemical behavior and potential utility in various fields.
Mechanism of Action
Mode of Action
Piperidine derivatives often exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their chemical structure .
Result of Action
Piperidine derivatives can have a range of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the phenyl and isonicotinamidomethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of Isonicotinamidomethyl Group: This step involves the reaction of the intermediate compound with isonicotinic acid or its derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-4-amine share structural similarities.
Phenyl Derivatives: Compounds like phenylpiperidine and phenylisonicotinamide exhibit related chemical properties.
Uniqueness
Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate is unique due to the combination of its phenyl, isonicotinamidomethyl, and piperidine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
phenyl 4-[(pyridine-4-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(16-6-10-20-11-7-16)21-14-15-8-12-22(13-9-15)19(24)25-17-4-2-1-3-5-17/h1-7,10-11,15H,8-9,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGVCJKFROLUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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